(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane
Overview
Description
“(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane” is a chemical compound with the molecular formula C5H9NO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[2.2.1]heptane derivatives, has been achieved through various methods. One approach involves an organocatalytic formal [4 + 2] cycloaddition reaction, which allows access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . Another method involves a sequential Diels Alder reaction/rearrangement sequence .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its InChI and SMILES notations. The InChI notation is “InChI=1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m1/s1” and the isomeric SMILES notation is "C1[C@@H]2CN[C@H]1CO2" .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 99.13 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors. Its exact mass is 99.068413911 g/mol and its monoisotopic mass is 99.068413911 g/mol .Scientific Research Applications
Antibacterial Agents
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane has been studied for its role in creating antibacterial agents. Research has shown that certain derivatives of this compound display potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The derivatives, 7-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and 7-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, have shown effectiveness in both in vitro and in vivo contexts.
Mechanism of Action
Target of Action
The primary targets of (1R,4R)-2,5-Diazabicyclo[22It’s worth noting that compounds with a similar bicyclo[221]heptane structure are found in numerous bioactive natural products .
Mode of Action
The mode of action of (1R,4R)-2,5-Diazabicyclo[22The compound can be synthesized through a sequential diels alder reaction/rearrangement sequence . This process involves a domino Diels Alder reaction and two consecutive 1,2-shifts .
Biochemical Pathways
The specific biochemical pathways affected by (1R,4R)-2,5-Diazabicyclo[22It’s known that the compound can be used to generate a wide range of functionalized bicyclo[221]heptanes , which are core components of biologically active products .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1R,4R)-2,5-Diazabicyclo[22The compound can be synthesized in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of (1R,4R)-2,5-Diazabicyclo[22Compounds with a similar bicyclo[221]heptane structure are known to have various functions and are found in numerous bioactive natural products .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (1R,4R)-2,5-Diazabicyclo[22It’s worth noting that the compound can be synthesized under mild and operationally simple conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
Properties
IUPAC Name |
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHJNJFJCGBKSF-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293616 | |
Record name | (1R)-2,5-Diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116183-84-7 | |
Record name | (1R)-2,5-Diazabicyclo[2.2.1]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116183-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-2,5-Diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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